N-(5-chloro-2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
The compound N-(5-chloro-2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide features a multi-heterocyclic scaffold with a pyridazinyl core linked via a sulfanyl group to an acetamide backbone. The 5-chloro-2-methoxyphenyl substituent on the acetamide nitrogen and the pyridin-3-yl group on the pyridazine ring contribute to its structural complexity. While direct data on this compound are absent in the provided evidence, analogs in the acetamide family demonstrate diverse biological activities, including anticancer, antiviral, and insect attractant properties, depending on substituent variations .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-25-16-6-4-13(19)9-15(16)21-17(24)11-26-18-7-5-14(22-23-18)12-3-2-8-20-10-12/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYQVGKPBWUHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chloro-methoxyphenyl intermediate: This can be achieved by chlorination and methoxylation of a suitable phenyl precursor.
Synthesis of the pyridinyl-pyridazinyl moiety:
Coupling reaction: The final step involves coupling the chloro-methoxyphenyl intermediate with the pyridinyl-pyridazinyl moiety through a sulfanyl-acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of nitro groups may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to receptors to alter signaling pathways.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
Core Heterocycles
- Pyridazine vs. Pyridine/Imidazothiazole : The target compound’s pyridazine ring distinguishes it from analogs like 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) (), which uses an imidazothiazole core. Pyridazine’s electron-deficient nature may alter binding interactions compared to pyridine-based systems .
- Sulfanyl Linkage: The sulfanyl group in the target compound is shared with VUAA-1 and OLC-12 (), which are insect Orco agonists.
Substituent Effects
Physicochemical Properties
Table 1: Comparison of Selected Acetamide Derivatives
Key Observations :
- Higher yields (70–81%) are common in analogs with simpler substituents (e.g., 5h , ), while bulkier groups (e.g., piperazinyl in 5k ) reduce yields .
- Melting points vary widely (80–218°C), influenced by crystallinity and hydrogen bonding .
Anticancer Potential
- The compound 6e () showed IC₅₀ values of 4.6 μM (PANC-1) and 2.2 μM (HepG2) , attributed to its oxadiazole-thioacetamide and methoxyphenyl groups . The target compound’s pyridazinyl-sulfanyl group may similarly enhance cytotoxicity.
- N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () highlights the role of halogenated aryl groups in improving cell line specificity .
Antiviral Activity
- Pyridin-3-yl acetamides like 5RGZ and 5RH2 () bind SARS-CoV-2 protease with affinities <−22 kcal/mol, driven by interactions with HIS163 and ASN142 . The target compound’s pyridazinyl group may mimic these interactions.
Insect Attractant Activity
- VUAA-1 () acts as an Orco agonist, leveraging pyridin-3-yl and sulfanyl groups.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, supported by recent research findings and data analysis.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chloro-methoxyphenyl group, a pyridazinyl moiety, and a sulfanyl linkage. Its molecular formula is with a molecular weight of 397.86 g/mol. The presence of halogenated and heterocyclic components suggests potential lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O3S |
| Molecular Weight | 397.86 g/mol |
| LogP | 4.4186 |
| Polar Surface Area | 56.961 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, a study screening various N-substituted phenyl chloroacetamides demonstrated effective antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria and fungi like Candida albicans .
Key Findings:
- Compounds with halogenated substituents on the phenyl ring, particularly those with high lipophilicity, were more effective in penetrating bacterial membranes.
- The position of substituents on the phenyl ring significantly influenced biological activity, indicating structure-activity relationships (SAR) that merit further investigation.
Antitumor Activity
In addition to antimicrobial properties, there is emerging evidence regarding the antitumor potential of this compound class. A study on newly synthesized derivatives indicated that specific compounds exhibited significant cytotoxic effects against various cancer cell lines, including human lung cancer cells . The IC50 values for these compounds were notably low, indicating strong antiproliferative activity.
Example Data:
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 8 | HCC827 | 6.26 ± 0.33 |
| Compound 9 | NCI-H358 | 6.48 ± 0.11 |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that the compound may interfere with key cellular processes, such as:
- Inhibition of DNA synthesis or repair mechanisms in cancer cells.
- Disruption of bacterial cell wall synthesis or function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
